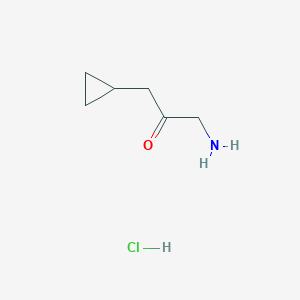
1-Amino-3-cyclopropylacetone hydrochloride
Overview
Description
1-Amino-3-cyclopropylacetone hydrochloride (1-ACA-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a cyclic amine that has been used in the synthesis of various organic compounds and has been studied extensively in the field of biochemistry and physiology.
Mechanism of Action
1-Amino-3-cyclopropylacetone hydrochloride acts as an inhibitor of enzymes, which means that it binds to the active site of an enzyme and prevents it from catalyzing its reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of this compound used. In addition, this compound has been shown to interact with other molecules, including proteins, and can affect the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including enzymes involved in metabolism, protein synthesis, and DNA replication. In addition, this compound has been shown to affect the structure and function of proteins, and to interact with other molecules, including hormones.
Advantages and Limitations for Lab Experiments
1-Amino-3-cyclopropylacetone hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it is relatively non-toxic and has a relatively low potential for causing adverse effects. However, this compound is not very soluble in water, and so it can be difficult to use in experiments that require the use of aqueous solutions.
Future Directions
1-Amino-3-cyclopropylacetone hydrochloride has a wide range of potential applications in the field of scientific research. Its ability to inhibit enzymes and affect the structure and function of proteins makes it a promising tool for studying the mechanisms of various biological processes. In addition, its ability to interact with other molecules, including hormones, makes it a potential tool for studying the effects of hormones on various physiological processes. Furthermore, its relatively low toxicity and easy availability make it a promising candidate for use in drug design and development. Finally, its potential for use in the synthesis of various organic compounds makes it a promising tool for the development of new drugs and other compounds.
Scientific Research Applications
1-Amino-3-cyclopropylacetone hydrochloride has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the synthesis of various organic compounds, including peptides and proteins. It has also been used as a tool to study enzyme-catalyzed reactions and to investigate the effects of changes in pH on the activity of enzymes. In addition, this compound has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
properties
IUPAC Name |
1-amino-3-cyclopropylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6(8)3-5-1-2-5;/h5H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISSRHHMQAWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)




![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)






![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)